molecular formula C16H20N4O2S B14012501 4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide CAS No. 5246-91-3

4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide

Cat. No.: B14012501
CAS No.: 5246-91-3
M. Wt: 332.4 g/mol
InChI Key: CNSIMCYISUDFFY-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group, a pyrrolidinyl group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for anticancer therapy .

Properties

CAS No.

5246-91-3

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

4-amino-N-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H20N4O2S/c1-20-11-3-5-15(20)14-4-2-10-18-16(14)19-23(21,22)13-8-6-12(17)7-9-13/h2,4,6-10,15H,3,5,11,17H2,1H3,(H,18,19)

InChI Key

CNSIMCYISUDFFY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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